molecular formula C11H10N2O4 B15057787 Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate

Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate

Cat. No.: B15057787
M. Wt: 234.21 g/mol
InChI Key: MOXIRZRCFRRDFB-UHFFFAOYSA-N
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Description

Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate is an organic compound that features a pyrazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in various synthetic and research applications .

Biological Activity

Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate (CAS: 1399659-62-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.18 g/mol
  • CAS Number : 1399659-62-1

The compound features a furan ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The above table summarizes the growth inhibition concentrations (IC50) for different cancer cell lines, indicating that this compound exhibits significant cytotoxicity.

2. Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have been identified as selective cyclooxygenase (COX) inhibitors. These compounds demonstrate anti-inflammatory properties by inhibiting COX enzymes, which play a critical role in the inflammatory process.

Compound Selectivity Index (SI) Effectiveness (%)
Compound A>18962%
Compound B>45571%
Compound C>10,49765%

These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.

Inhibition of Kinases

Research has indicated that compounds within this class can inhibit various kinases associated with tumor growth and survival, including:

  • Aurora-A kinase
  • Cyclin-dependent kinases (CDKs)

Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antitumor Efficacy

A study conducted by Wei et al. evaluated the anticancer effects of various pyrazole derivatives, including this compound, against A549 lung cancer cells. The study reported an IC50 value of approximately 26 µM for one of the derivatives, indicating promising antitumor activity .

Case Study 2: In Vivo Toxicity Assessment

In vivo studies assessing the acute toxicity of related pyrazole compounds indicated that lethal doses (LD50) were greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development as therapeutic agents .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 5-(2-methylpyrazole-3-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-13-7(5-6-12-13)10(14)8-3-4-9(17-8)11(15)16-2/h3-6H,1-2H3

InChI Key

MOXIRZRCFRRDFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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